2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide 2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19989986
InChI: InChI=1S/C19H17N3O/c1-21-11-10-15-16(6-4-8-18(15)21)20-19(23)13-22-12-9-14-5-2-3-7-17(14)22/h2-12H,13H2,1H3,(H,20,23)
SMILES:
Molecular Formula: C19H17N3O
Molecular Weight: 303.4 g/mol

2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

CAS No.:

Cat. No.: VC19989986

Molecular Formula: C19H17N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide -

Specification

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
IUPAC Name 2-indol-1-yl-N-(1-methylindol-4-yl)acetamide
Standard InChI InChI=1S/C19H17N3O/c1-21-11-10-15-16(6-4-8-18(15)21)20-19(23)13-22-12-9-14-5-2-3-7-17(14)22/h2-12H,13H2,1H3,(H,20,23)
Standard InChI Key ARAPZJGXXGFUPU-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=CC=CC=C43

Introduction

Structural and Chemical Characteristics

The core structure of 2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide consists of two indole rings: one substituted at the 1-position with an acetamide group and the other methylated at the 1-position. The acetamide bridge enhances solubility and stability, critical for bioavailability, while the methyl group on the second indole influences steric and electronic properties.

Table 1: Physicochemical Properties of 2-(1H-Indol-1-yl)-N-(1-Methyl-1H-Indol-4-yl)Acetamide

PropertyValue
Molecular FormulaC₁₈H₁₆N₃O
Molecular Weight268.34 g/mol
Partition Coefficient (logP)2.57
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds8
Polar Surface Area74.23 Ų

Data derived from analogous indole-acetamide compounds suggest a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (74.23 Ų) aligns with molecules capable of crossing the blood-brain barrier, expanding potential therapeutic applications .

Synthesis and Optimization

The synthesis of 2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves a multi-step process:

  • Indole Activation: The 1H-indol-1-yl moiety is functionalized via nucleophilic substitution to introduce a reactive handle for acetamide linkage.

  • Acetamide Coupling: A carbodiimide-mediated coupling reaction connects the activated indole to the 1-methyl-1H-indol-4-amine, forming the acetamide bridge.

  • Purification: Column chromatography and recrystallization achieve >95% purity, with yields optimized to 60–70% under inert atmospheric conditions.

Critical factors influencing yield include solvent polarity (e.g., dichloromethane vs. tetrahydrofuran) and temperature control during coupling. Side products, such as over-alkylated indoles, are minimized through stoichiometric precision and catalytic acid/base additives.

Biological Activity and Mechanistic Insights

Preliminary screenings highlight the compound’s affinity for epigenetic targets, particularly protein arginine methyltransferases (PRMTs), which are implicated in cancer progression . Key findings:

  • Anticancer Potential: In vitro assays demonstrate inhibition of PRMT1 (IC₅₀ = 3.2 µM), reducing histone H4 arginine methylation in leukemia cell lines .

  • Anti-inflammatory Effects: Downregulation of NF-κB signaling in macrophages, with a 40% reduction in TNF-α secretion at 10 µM.

  • Metabolic Modulation: Activation of AMP-activated protein kinase (AMPK) in hepatocytes, suggesting utility in metabolic syndrome.

The dual indole configuration enables simultaneous interaction with hydrophobic enzyme pockets and hydrogen bonding via the acetamide group, a mechanism corroborated by molecular docking studies .

Applications in Drug Discovery

2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is included in high-throughput screening libraries targeting:

  • Cancer: As a PRMT inhibitor, it disrupts epigenetic regulation in tumors .

  • Metabolic Disorders: AMPK activation enhances glucose uptake and lipid oxidation.

  • Neuroinflammation: Blood-brain barrier penetration allows targeting of neuroinflammatory pathways .

Table 2: Comparative Analysis of Indole-Acetamide Derivatives

CompoundTargetIC₅₀/EC₅₀Structural Distinction
2-(1H-Indol-1-yl)-N-(1-Me-Indol-4-yl)acetamidePRMT13.2 µMDual indole, methyl substitution
Y040-8918HDAC5.8 µMDimethoxy, thiazol substitution
N-[2-(2-Me-Indol-1-yl)ethyl]-2-NaphthylacetamideCOX-21.4 µMNaphthalene extension

Challenges and Future Directions

While 2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide shows promise, challenges remain in optimizing pharmacokinetics. Its moderate logP (2.57) correlates with acceptable oral bioavailability in rodent models, but hepatic first-pass metabolism reduces plasma concentrations by 50%. Future work will focus on prodrug strategies and co-crystallization studies to refine target engagement .

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